

Spectroscopic Analysis of 3-Phenoxybenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenoxybenzoyl chloride

Cat. No.: B1349976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Phenoxybenzoyl chloride**, a key chemical intermediate in various synthetic processes. This document compiles available spectroscopic information and outlines the standard experimental protocols for acquiring such data, offering a valuable resource for researchers in the fields of chemistry and drug development.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for **3-Phenoxybenzoyl chloride**. It is important to note that while ^1H NMR and IR data are available, comprehensive ^{13}C NMR and Mass Spectrometry data for this specific compound are not readily found in publicly accessible databases.

Table 1: ^1H NMR Spectroscopic Data of 3-Phenoxybenzoyl Chloride

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.02-7.05	m	2H	Aromatic Protons
7.16-7.21	m	1H	Aromatic Proton
7.29-7.33	m	1H	Aromatic Proton
7.37-7.49	m	3H	Aromatic Protons
7.70-7.71	m	1H	Aromatic Proton
7.84-7.87	m	1H	Aromatic Proton

Solvent: CDCl_3 ^[1]

Table 2: IR Spectroscopic Data of 3-Phenoxybenzoyl Chloride

Wavenumber (cm^{-1})	Assignment
1755	C=O (Carbonyl) stretch of the acyl chloride
1584	C=C Aromatic ring stretch

Sample Preparation: Neat^[1]

Table 3: ^{13}C NMR Spectroscopic Data of 3-Phenoxybenzoyl Chloride

Chemical Shift (δ) ppm	Assignment
Data not available	

Table 4: Mass Spectrometry Data of 3-Phenoxybenzoyl Chloride

m/z	Fragmentation
Data not available	

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

¹H NMR Spectroscopy

Objective: To determine the proton structure of the molecule.

Methodology:

- Sample Preparation: A small amount of **3-Phenoxybenzoyl chloride** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
- Sample Filtration: The prepared solution is filtered through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
- Data Acquisition: The NMR tube is placed in the spectrometer. The experiment is set up to acquire the ¹H NMR spectrum. This involves tuning the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to ensure homogeneity. A standard pulse sequence is then used to acquire the free induction decay (FID), which is subsequently Fourier transformed to obtain the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

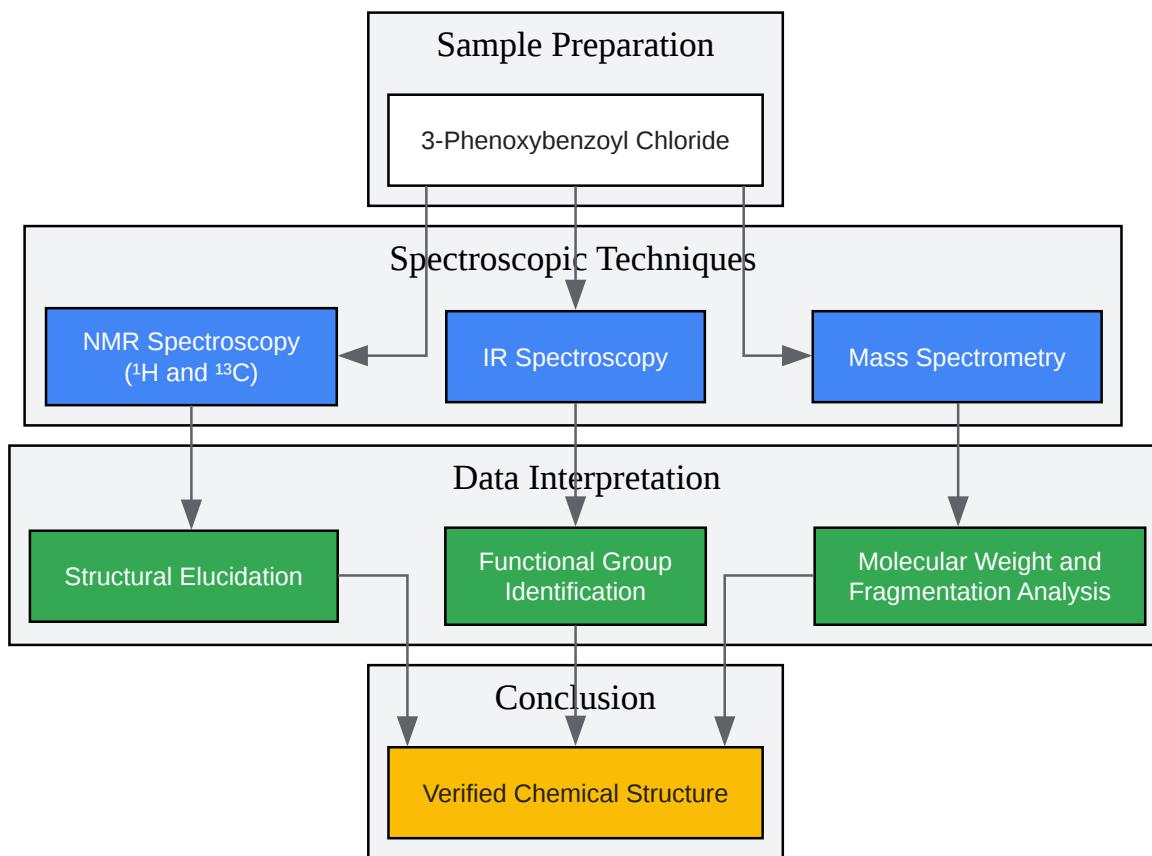
Methodology:

- Sample Preparation (Neat Liquid): As **3-Phenoxybenzoyl chloride** is a liquid at room temperature, the spectrum is conveniently recorded as a neat sample. A drop of the liquid is

placed between two salt plates (typically NaCl or KBr), which are transparent to IR radiation. The plates are then pressed together to form a thin film of the sample.

- Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (General for Electron Ionization - EI):

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a molecular ion ($M^{+\bullet}$).
- Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral fragments.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **3-Phenoxybenzoyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-PHENOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Phenoxybenzoyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1349976#spectroscopic-data-of-3-phenoxybenzoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com